1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol
Description
Properties
IUPAC Name |
1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-9-5-3-6-7(10(9)12)2-4-8(6)11/h3,5,8,12H,2,4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTXPUOKYZBBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(CC2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260376 | |
| Record name | 1-Amino-2,3-dihydro-5-methoxy-1H-inden-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168902-83-8 | |
| Record name | 1-Amino-2,3-dihydro-5-methoxy-1H-inden-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168902-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2,3-dihydro-5-methoxy-1H-inden-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol can be achieved through several synthetic routes. One common method involves the reduction of corresponding nitro compounds followed by methoxylation. Industrial production methods may involve catalytic hydrogenation and the use of specific catalysts to ensure high yield and purity. Reaction conditions typically include controlled temperature and pressure to optimize the reaction rate and product formation.
Chemical Reactions Analysis
1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol can be contextualized against related indenol derivatives, as outlined below:
Table 1: Structural and Physicochemical Comparison
*Hydrochloride salt formula: C₁₀H₁₄ClNO₂.
Key Observations:
In contrast, Chlorindanol (7-Cl substituent) exhibits spermicidal activity due to its halogenated aromatic system . LY186641, a sulfonamide derivative, demonstrates antineoplastic activity but induces dose-limiting methemoglobinemia, highlighting the trade-offs between efficacy and toxicity in structural modifications .
Similarly, ether derivatives (e.g., indanyloxymethylbenzoic acids) are prepared via Williamson ether synthesis , suggesting feasible routes for modifying the hydroxyl group at position 3.
Physical Properties and Commercial Availability The 5-methyl analog (CAS: 20294-31-9) is commercially available at 95% purity but is priced prohibitively for large-scale use (€865/g) . In contrast, Chlorindanol is widely supplied by multiple manufacturers (e.g., Capot Chemical, Amadis Chemical), reflecting its established industrial applications .
These differ markedly from the target compound’s amino-alcohol framework.
Biological Activity
Overview
1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol (CAS No. 168902-83-8) is a compound with a unique indane backbone that incorporates amino and methoxy functional groups. This structure contributes to its diverse biological activities, making it an important subject of study in medicinal chemistry and pharmacology. The compound's interactions with various biological targets suggest potential therapeutic applications, particularly in neuropharmacology and antimicrobial treatments.
Chemical Structure and Properties
The molecular formula of 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol is C10H13NO2. The presence of the amino group allows for hydrogen bonding with biological molecules, while the methoxy group enhances hydrophobic interactions. These features are crucial for the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Preliminary studies indicate that it may act as an agonist or antagonist, modulating neurotransmitter systems and influencing various biochemical pathways.
Pharmacological Effects
Research has highlighted several pharmacological effects associated with 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol:
Neuroprotective Effects : The compound has shown potential in modulating dopamine receptor activity, which may have implications for treating neurodegenerative diseases.
Antimicrobial Activity : Studies have indicated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Neuropharmacological Studies
Research focusing on dihydroindenamine derivatives has demonstrated neuroprotective effects through modulation of dopamine receptor activity. For instance, compounds structurally related to 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol have been investigated for their ability to inhibit monoamine oxidase B (MAO-B), which is relevant for conditions like Parkinson's disease.
| Compound | MAO-B IC50 (nM) |
|---|---|
| Compound A | 39 |
| Compound B | 355 |
These findings suggest that further exploration of this compound could lead to new therapeutic strategies for managing neurodegenerative disorders.
Antimicrobial Activity
A comparative study on the antimicrobial efficacy of related compounds revealed that 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol exhibits significant antibacterial activity. The minimum inhibitory concentration (MIC) values for similar compounds against common bacterial strains are summarized below:
| Compound | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) |
|---|---|---|
| 1-Amino Compound | 0.0039 | 0.025 |
| Compound C | 0.0195 | 0.0048 |
These results underscore the potential use of this compound in developing new antimicrobial agents.
Q & A
Q. Yield optimization strategies :
- Control reaction temperatures (e.g., 60–80°C for methoxylation to avoid side reactions).
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to reduce impurities .
Basic: How is the structural integrity of this compound validated post-synthesis?
Key analytical methods include:
- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons, δ 3.7–3.9 ppm for methoxy groups) .
- Mass spectrometry : Molecular ion peak at m/z 149.19 (base form) or 215.68 (hydrochloride) .
- X-ray crystallography : Resolve bicyclic framework and functional group orientations (software: SHELXL or ORTEP-III) .
Advanced: How do contradictory reports on its antimicrobial activity arise, and how should they be addressed experimentally?
Discrepancies may stem from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or incubation time.
- Compound purity : Impurities >5% can skew MIC values; validate via HPLC (C18 column, 0.1% TFA mobile phase) .
- Structural analogs : Compare with 7-methoxy-2,3-dihydro-1H-inden-4-ol (lacks the amino group), which shows reduced activity, suggesting the amino group’s role in target binding .
Q. Experimental design :
- Include positive controls (e.g., ciprofloxacin) and test multiple concentrations (1–100 µg/mL).
- Use standardized CLSI/MIC protocols to ensure reproducibility .
Advanced: What mechanistic hypotheses explain its anticancer activity, and how can they be tested?
Proposed mechanisms:
- Receptor binding : Interaction with tyrosine kinases or estrogen receptors via hydrogen bonding (methoxy/hydroxyl groups) .
- ROS induction : Oxidation of the hydroxyl group generates reactive oxygen species, triggering apoptosis (validate via DCFH-DA assay) .
Q. Testing strategies :
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17).
- Cell cycle analysis : Flow cytometry after treating MCF-7 cells with 10 µM compound for 24h .
Advanced: How do reaction conditions influence regioselectivity during functionalization?
Case study: Oxidation to 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-one
- Reagent choice : CrO₃ in acetic acid selectively oxidizes the hydroxyl group, while MnO₂ favors aromatic ring oxidation .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving regioselectivity by 20–30% .
Q. Data contradiction resolution :
- Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
- Use DFT calculations (Gaussian 09) to predict favorable reaction pathways .
Basic: What are the stability considerations for long-term storage of this compound?
- Hydrochloride form : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .
- Degradation signs : Discoloration (yellow to brown) or precipitation; confirm stability via periodic HPLC analysis .
Advanced: How can computational methods aid in predicting its pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate logP (~2.1), indicating moderate lipophilicity.
- Metabolism : CYP3A4-mediated demethylation (major pathway); validate via liver microsome assays .
- Bioavailability : Poor BBB penetration (PSA = 60 Ų); consider prodrug strategies (e.g., acetylating the hydroxyl group) .
Advanced: What strategies resolve crystallographic challenges during structural analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
